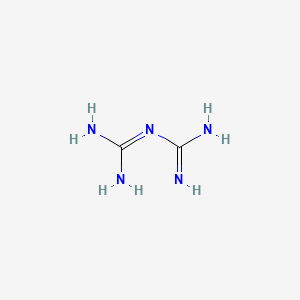

1-carbamimidoylguanidine

Description

Properties

CAS No. |

56-03-1 |

|---|---|

Molecular Formula |

C2H7N5 |

Molecular Weight |

101.11 g/mol |

IUPAC Name |

1-carbamimidoylguanidine |

InChI |

InChI=1S/C2H7N5/c3-1(4)7-2(5)6/h(H7,3,4,5,6,7) |

InChI Key |

XNCOSPRUTUOJCJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=N)N)(N)N |

Appearance |

Solid powder |

melting_point |

136.0 °C |

Other CAS No. |

56-03-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HBIG hepatect hepatitis B hyperimmune globulin human hepatitis B virus immune globulin |

Origin of Product |

United States |

Mechanisms of Action of Biguanides at the Cellular and Molecular Level

Direct and Indirect Cellular Targets of Biguanides

Biguanides, notably metformin (B114582), are transported into cells primarily through organic cation transporters (OCTs), with OCT1 being significantly expressed in the liver, a major site of metformin action. nih.govnih.govportlandpress.comnih.gov Once inside the cell, metformin accumulates in various organelles, including mitochondria. nih.govkarger.comelifesciences.org The mechanisms downstream of cellular uptake involve both direct inhibition of specific enzymes and indirect effects that modulate cellular signaling pathways. nih.govdroracle.ai

Mitochondrial Bioenergetics Modulation

Mitochondria are key targets of biguanide action, and their modulation of mitochondrial bioenergetics is considered a primary mechanism underlying their therapeutic effects. nih.govnih.govportlandpress.com This modulation primarily involves the inhibition of key enzymes within the mitochondrial respiratory chain. nih.govnih.govportlandpress.com

Inhibition of Mitochondrial Respiratory Chain Complex I

A widely accepted mechanism for biguanide action, particularly for metformin, is the inhibition of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.govnih.govnih.govportlandpress.comnih.govelifesciences.orgnih.govdiabetesjournals.orgfigshare.comresearchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.govfrontiersin.orgportlandpress.commdpi.comoup.com This inhibition is considered a primary event leading to many of the downstream effects of metformin. nih.govportlandpress.comresearchgate.net

The inhibition of Complex I by metformin has been observed in various models, including isolated mitochondria, submitochondrial particles, and intact cells. nih.govnih.govfrontiersin.orgfrontiersin.org While early studies using isolated mitochondria or Complex I required millimolar concentrations of metformin for inhibition, studies in intact cells have shown effects at lower, micromolar concentrations, which are more consistent with therapeutic plasma levels. nih.govkarger.comfrontiersin.orgfrontiersin.org This discrepancy has led to investigations into the role of cellular uptake and mitochondrial accumulation in achieving effective inhibitory concentrations. nih.govkarger.comfrontiersin.orgfrontiersin.org

Structural Basis of Biguanide-Complex I Interactions

The precise molecular interaction between biguanides and mitochondrial Complex I is not yet fully elucidated, but progress has been made in identifying potential binding sites. nih.gov Studies suggest that metformin may bind to amphipathic regions of Complex I, which are areas where hydrophilic and hydrophobic amino acids are in close proximity. frontiersin.org It has been proposed that metformin might bind to a site within the ND3 core subunit, specifically involving a Cys39-containing matrix loop located between the redox and proton-transfer domains. frontiersin.org This binding is thought to stabilize the enzyme in the deactive conformation. frontiersin.org Further research, including structural data, has suggested the possibility of multiple binding sites for biguanides within various protein subunits of Complex I. mdpi.com Unlike classical inhibitors, metformin does not appear to competitively bind to the ubiquinone-binding site. nih.govfrontiersin.org

Impact on Oxidative Phosphorylation and Cellular ATP Homeostasis

The inhibition of Complex I by biguanides directly impacts mitochondrial oxidative phosphorylation, the primary process for ATP synthesis in aerobic respiration. nih.govnih.govnih.govdiabetesjournals.orgresearchgate.netresearchgate.netmdpi.com By inhibiting Complex I, metformin reduces the rate of NADH oxidation and electron transport through the respiratory chain. frontiersin.orgresearchgate.netmdpi.com This decreased electron flow leads to reduced proton pumping across the inner mitochondrial membrane, resulting in a lower mitochondrial membrane potential. frontiersin.orgmdpi.com Consequently, the driving force for ATP synthesis by ATP synthase is diminished, leading to a decrease in cellular ATP production via oxidative phosphorylation. nih.govnih.govdiabetesjournals.orgresearchgate.netresearchgate.netmdpi.com

Modulation of Mitochondrial Glycerophosphate Dehydrogenase (mGPD)

In addition to inhibiting Complex I, biguanides, particularly metformin, have also been reported to modulate the activity of mitochondrial glycerophosphate dehydrogenase (mGPD). nih.govnih.govnih.govnih.govdiabetesjournals.orgmdpi.comfrontiersin.orgfrontiersin.orgnih.gov mGPD is a key enzyme in the glycerol (B35011) phosphate (B84403) shuttle, a system that transfers reducing equivalents from the cytosol (in the form of NADH) into the mitochondria for oxidative phosphorylation. nih.govnih.gov

Interactions with Mitochondrial and Synthetic Membranes, Affecting Ion Fluxes

Biguanides have been shown to interact with both mitochondrial and synthetic membranes. These interactions can alter the physical properties of the membranes, subsequently affecting ion fluxes and electrical conductance. consensus.appnih.gov Studies have compared the effects of biguanides on respiratory-linked ion fluxes across mitochondrial membranes with their effects on the conductance and electrical capacitance of phospholipid bilayers. Biguanides have been observed to cause a small increase in the electrical conductance of phospholipid bilayers, which is only partially attributable to charge transfer by the biguanide cation. nih.govacs.org Furthermore, biguanides have been shown to inhibit the rate of energy-linked mitochondrial swelling and proton uptake during ADP phosphorylation. nih.govacs.org At higher concentrations, structural reorganization of membranes induced by biguanides is also indicated by changes in electrical capacitance. nih.govacs.org These findings suggest that biguanides can modify mitochondrial membrane structure, impacting the electron transport chain and ATP synthesis. consensus.app While some data suggests that biguanides might alter membrane properties in a non-specific manner by binding to membrane phospholipids (B1166683), leading to modified enzyme activities via the lipid phase, measurements of membrane fluidity using a hydrophobic probe did not show a measurable effect at concentrations that strongly inhibited complex I activity. cas.cz

Regulation of Mitochondrial Copper Dynamics

Biguanides have been found to interact with copper, particularly within mitochondria. wikipedia.orgresearchgate.net Investigations have confirmed the ability of biguanides to remove redox-active Cu(I) ions from mitochondrial proteins and promote their oxidation to Cu(II). This process leads to an increase in mitochondrial Cu(II) ion levels and a decrease in mitochondrial Cu(I) ion levels. researchgate.net This interaction with mitochondrial copper has been suggested as a potential mechanism contributing to the biological effects of biguanides. researchgate.netresearchgate.net Research indicates that metformin and other biguanides might act as pH-sensitive copper-binding prodrugs, with activation potentially occurring at elevated mitochondrial pH levels. researchgate.net Studies using a labeled metformin probe have provided visual evidence of the accumulation of biguanides in mitochondria and demonstrated that metformin directly impacts mitochondrial copper levels in cancer cells, leading to mitochondrial stress. researchgate.net Mitochondrial copper has been identified as a critical factor for maintaining a mesenchymal state in cancer cells, and metformin has been shown to block epithelial-to-mesenchymal transition (EMT) through direct copper targeting. researchgate.net

Signaling Pathway Modulation by Biguanides

Biguanides are known to interact with various cellular signaling pathways, with significant effects on energy sensing and growth regulatory networks. consensus.app

AMP-activated Protein Kinase (AMPK) Activation

A widely accepted mechanism for biguanide action is the activation of AMP-activated protein kinase (AMPK). nih.govconsensus.appahajournals.orgdroracle.ainih.govdrugbank.comfrontiersin.orgnih.govnih.gov AMPK acts as a cellular energy sensor, activated by increases in the cellular AMP:ATP ratio, which occur under metabolic stresses that interfere with ATP production. ahajournals.orgnih.gov Biguanides, such as metformin and phenformin (B89758), are thought to activate AMPK indirectly by acting as mild inhibitors of mitochondrial respiratory chain complex I. nih.govconsensus.appahajournals.orgdroracle.aidrugbank.comnih.govnih.govportlandpress.com This inhibition leads to a decrease in ATP levels and a concomitant increase in the AMP:ATP ratio, thereby activating AMPK. nih.govahajournals.orgdrugbank.comnih.govnih.gov While the inhibition of mitochondrial complex I is considered a primary target, it's noted that the concentrations of biguanides required to inhibit complex I in vitro are often higher than clinically relevant levels, suggesting the involvement of additional mechanisms. nih.govconsensus.app

Table 1: Biguanide Effects on Mitochondrial Complex I and AMPK Activation

| Biguanide | Effect on Isolated Complex I | Effect on Cellular Respiration | AMPK Activation in Cells | Source |

| Metformin | Inhibitory | Inhibitory | Activates | nih.govresearchgate.net |

| Phenformin | Inhibitory | Inhibitory | Activates | researchgate.netresearchgate.net |

| Proguanil (B194036) | Inhibitory | No Inhibition | No Activation | researchgate.net |

Note: This table summarizes findings from specific studies and may not be exhaustive of all research on these compounds.

Upstream Regulators and Cascades

AMPK is activated by upstream kinases, primarily Liver kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase beta (CaMKKβ). ahajournals.orgdiabetesjournals.orgmdpi.combmbreports.org LKB1 is considered a major upstream kinase that phosphorylates and activates AMPK in response to increases in the AMP:ATP ratio. nih.govahajournals.orgnih.govdiabetesjournals.orgbmbreports.org CaMKKβ can also activate AMPK through a Ca2+-dependent mechanism, independent of changes in AMP. ahajournals.orgdiabetesjournals.orgbmbreports.org In the context of biguanide action, the increase in the AMP:ATP ratio resulting from complex I inhibition is thought to lead to LKB1-mediated phosphorylation and activation of AMPK. nih.govahajournals.orgnih.govmdpi.com Studies using LKB1-deficient cells or mice have provided insights into the dependence of biguanide effects on LKB1. nih.govnih.govportlandpress.com

AMPK-Dependent Downstream Cellular Responses

Once activated, AMPK orchestrates a range of cellular responses aimed at restoring energy homeostasis. consensus.appahajournals.orgnih.gov These responses include switching on catabolic pathways that generate ATP and switching off ATP-consuming processes such as biosynthesis, cell growth, and proliferation. ahajournals.orgnih.gov AMPK activation can lead to decreased hepatic glucose production by inhibiting key enzymes involved in gluconeogenesis. consensus.appdroracle.ai It also enhances insulin (B600854) sensitivity and glucose uptake in peripheral tissues. droracle.aidrugbank.comresearchgate.net At the molecular level, activated AMPK phosphorylates various downstream targets, regulating processes like fatty acid synthesis, cholesterol synthesis, and glucose transport. ahajournals.orgdrugbank.comnih.govmdpi.combiologists.com For example, AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. drugbank.combiologists.com It can also influence glucose uptake by regulating the translocation of glucose transporters like GLUT4. researchgate.netfrontiersin.org

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Regulation

Biguanides also exert regulatory effects on the mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and metabolism. consensus.appahajournals.orgdrugbank.comfrontiersin.orgportlandpress.comresearchgate.netnih.govspandidos-publications.comfishersci.cajscimedcentral.comnews-medical.netpnas.orgresearchgate.net The mTOR pathway is influenced by cellular energy status, and AMPK is a known upstream regulator of mTOR. consensus.appahajournals.orgjscimedcentral.compnas.org Activated AMPK can inhibit mTOR complex 1 (mTORC1) through phosphorylation of regulatory proteins like TSC2 (tuberous sclerosis complex 2) and raptor (regulatory-associated protein of mTOR). ahajournals.orgjscimedcentral.compnas.org By inhibiting complex I and activating AMPK, biguanides can indirectly suppress mTORC1 activity. spandidos-publications.comjscimedcentral.compnas.orgresearchgate.net This inhibition of mTORC1 contributes to the effects of biguanides on protein synthesis and cell proliferation. spandidos-publications.comjscimedcentral.comresearchgate.net

However, some studies suggest that biguanides can also inhibit mTORC1 signaling independently of AMPK, potentially through mechanisms involving Rag GTPases or effects on lysosomal amino acid sensing. nih.govjscimedcentral.com This indicates that the regulation of the mTOR pathway by biguanides is complex and may involve both AMPK-dependent and AMPK-independent mechanisms. nih.govjscimedcentral.com Inhibition of mTORC1 by biguanides has been linked to various cellular effects, including reduced protein synthesis and altered cell growth. spandidos-publications.comjscimedcentral.comresearchgate.net

Table 2: Biguanide Effects on AMPK and mTOR Signaling

| Biguanide | AMPK Activation | mTORC1 Inhibition (AMPK-dependent) | mTORC1 Inhibition (AMPK-independent) | Source |

| Metformin | Yes | Yes | Suggested/Evidence | ahajournals.orgnih.govspandidos-publications.comjscimedcentral.compnas.org |

| Phenformin | Yes | Yes | Suggested/Evidence | researchgate.netnih.gov |

Note: This table summarizes findings from specific studies and may not be exhaustive of all research on these compounds. The extent and context of AMPK-independent mTORC1 inhibition by biguanides are areas of ongoing research.

Inhibition of mTOR Complex 1 (mTORC1) Signaling

Biguanides, including metformin and phenformin, are known to inhibit the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway. nih.govresearchgate.net mTORC1 plays a central role in regulating cell growth, proliferation, and metabolism in response to various inputs such as mitogens, nutrients, and energy status. nih.gov While it was initially thought that biguanides inhibited mTORC1 primarily through the activation of AMP-activated protein kinase (AMPK), leading to the phosphorylation of TSC1/2 or raptor, studies have shown that biguanides can inhibit mTORC1 signaling even in the absence of TSC1/2 and AMPK. nih.gov This suggests the existence of AMPK-independent mechanisms for mTORC1 inhibition by biguanides. nih.govresearchgate.net Research indicates that the inhibition of mTORC1 by biguanides is dependent on Rag GTPases. nih.gov Biguanides may inhibit Rag GTPases to suppress mTOR signaling. researchgate.net It is also possible that biguanide-induced energetic stress reduces Rag signaling, potentially by compromising the function of v-ATPases. immunomet.com

cAMP/PKA Pathway Modulation

Biguanides have been shown to modulate the cAMP/PKA pathway. consensus.appmdpi.com This modulation is particularly relevant in the context of glucose metabolism, where the cAMP/PKA pathway, activated by glucagon (B607659), plays a crucial role in promoting hepatic glucose output through glycogenolysis and gluconeogenesis. mdpi.comresearchgate.netnih.gov Biguanides can act as glucagon antagonists by inhibiting the glucagon-stimulated cAMP/PKA pathway, thereby reducing fasting glucose levels. consensus.appmdpi.com Studies have demonstrated that metformin can abrogate the glucagon-dependent increase in hepatic cAMP, PKA activity, and phosphorylation of PKA substrates. nih.gov This suggests that biguanides interfere with a signaling step upstream from the activation of PKA. nih.gov

Interaction with Specific Cytosolic Proteins (e.g., Coronin1C)

Recent research has provided evidence for the direct binding of biguanides to specific cytosolic proteins. One such protein is Coronin1C. consensus.appepfl.ch Coronin1C is involved in actin homeostasis and signal transduction, including relaying extracellular signals through the cAMP/PKA pathway. consensus.appepfl.ch Functional modulation of Coronin1C through biguanide binding has been shown to alter actin homeostasis, attenuate cAMP/PKA pathway signaling, and lead to a displacement of AMPK from Coronin1C. epfl.ch This interaction with Coronin1C represents a new potential mechanism by which biguanides may exert their therapeutic effects, including antagonizing glucagon action and influencing the cAMP/PKA pathway. epfl.ch

Inhibition of Chloride Intracellular Channel 1 (CLIC1)

Inhibition of Chloride Intracellular Channel 1 (CLIC1) has been identified as a mechanism of action for biguanides, particularly in the context of glioblastoma stem cells (GSCs). researchgate.netresearchgate.netnih.gov CLIC1 is a metamorphic protein that can function as a chloride-selective ion channel when associated with the membrane. frontiersin.org Its activity is involved in cell cycle progression, proliferation, and invasiveness, and it is often constitutively active in cancer cells, including GSCs. researchgate.netfrontiersin.org Biguanides, such as metformin, phenformin, moroxydine, and cycloguanil (B1669406), have been shown to inhibit CLIC1 activity, leading to a decrease in chloride current. researchgate.netresearchgate.netnih.gov This inhibition contributes to the antiproliferative effects of biguanides by inducing cell cycle arrest and impairing self-renewal and invasiveness of GSCs. researchgate.netfrontiersin.org The inhibition of CLIC1 activity appears to be a class effect of biguanides in impairing GSC viability. researchgate.netnih.gov

Table 1: Effect of Biguanides on CLIC1-mediated Ion Current and GSC Viability

| Biguanide | IC50 for GSC Proliferation (mM) | CLIC1 Inhibition |

| Metformin | 9.4 | Inhibitory |

| Phenformin | 0.054-0.53 | Inhibitory |

| Moroxydine | 0.054-0.53 | Inhibitory |

| Cycloguanil | 0.054-0.53 | Inhibitory |

| Proguanil | 0.054-0.53 | Ineffective |

Note: IC50 values for phenformin, moroxydine, and cycloguanil were in the range of 0.054-0.53 mM, significantly lower than that of metformin (9.4 mM). Proguanil was ineffective at inhibiting CLIC1-mediated ion current despite showing antiproliferative effects on GSCs. researchgate.netnih.gov

Metabolic Reprogramming Induced by Biguanides

Biguanides induce significant metabolic reprogramming in target cells, particularly affecting glucose metabolism. nih.govresearchgate.net

Regulation of Glucose Metabolism

A primary effect of biguanides, especially in the context of type 2 diabetes, is the regulation of glucose metabolism. consensus.appmims.com Biguanides reduce hepatic glucose production by inhibiting gluconeogenesis. consensus.appmims.com This inhibition involves targeting key enzymes in the gluconeogenic pathway, such as pyruvate (B1213749) carboxylase and mitochondrial glycerophosphate dehydrogenase (mGPD). consensus.app By reducing glucose output from the liver, biguanides help to lower blood glucose levels. consensus.appmims.com

Furthermore, biguanides can influence glucose uptake and utilization in peripheral tissues. While traditionally linked to AMPK activation, which increases glucose uptake, biguanides can also induce metabolic changes that affect glycolysis and the tricarboxylic acid (TCA) cycle. pnas.org Studies using metabolomics have shown that biguanide treatment can prevent the increase in glycolytic intermediates at specific stages of the pathway and coordinately decrease TCA cycle intermediates. pnas.org This can impact ATP production and the availability of anabolic metabolites necessary for cell growth. pnas.org In some contexts, such as malignant lymphocytes, biguanides can induce a glucose-dependent state and enhance aerobic glycolysis as a metabolic adaptation mechanism mediated by mitochondrial reactive oxygen species (mROS) and hypoxia-inducible factor-1α (HIF-1α) signaling. nih.govresearchgate.netnih.gov

Inhibition of Hepatic Gluconeogenesis

Hepatic gluconeogenesis is a tightly regulated process involving multiple enzymes and transcriptional co-regulators. Biguanides interfere with this process through various pathways. Inhibition of complex I leads to decreased ATP production and increased AMP, activating AMPK. Activated AMPK can then phosphorylate and inactivate key enzymes and co-regulators involved in gluconeogenesis, such as acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1 (SREBP-1), and affect transcriptional coactivators like PGC-1α and TORC2. bioscientifica.comconsensus.app

Furthermore, biguanides have been shown to inhibit hepatic gluconeogenesis in a substrate-selective and redox-dependent manner in vivo, potentially through the inhibition of mitochondrial glycerophosphate dehydrogenase (GPD2). nih.gov This inhibition can alter the hepatic cytosolic and mitochondrial redox state, impacting the conversion of substrates like lactate (B86563) and glycerol into glucose precursors. nih.gov

Studies in db/db mice, a model for type 2 diabetes, have shown that metformin treatment increases hepatic levels of SIRT1 and GCN5, which are regulators of gluconeogenic gene expression. bioscientifica.com Increased SIRT1 activity, potentially through an AMPK-dependent pathway involving increased NAMPT expression, can lead to the inhibition of TORC2-mediated gluconeogenesis. bioscientifica.com

Enhancement of Glucose Uptake in Peripheral Tissues

Beyond their effects on hepatic glucose production, biguanides also enhance glucose uptake and utilization in peripheral tissues, such as skeletal muscle and adipose tissue. drugbank.comconsensus.appmdpi.com This contributes to lowering blood glucose levels by promoting the removal of glucose from the circulation.

The enhancement of glucose uptake in peripheral tissues is linked to improved insulin sensitivity. drugbank.comdroracle.ai While the exact molecular mechanisms are still being investigated, studies suggest that biguanides can increase the activity of glucose transporters, particularly GLUT4, which is responsible for insulin-stimulated glucose uptake in muscle and fat cells. droracle.aimdpi.commdpi.com

One proposed mechanism involves the inhibition of SH2 containing inositol (B14025) 5' phosphatase (SHIP2). nih.govmdpi.com SHIP2 is an enzyme that can suppress insulin signaling by dephosphorylating phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), thus reducing Akt activation and diminishing glucose uptake. nih.govmdpi.comresearchgate.net Biguanides have been demonstrated to inhibit SHIP2 activity, which can lead to increased glucose uptake in skeletal muscle and adipocytes. nih.govmdpi.comresearchgate.net

AMPK activation in peripheral tissues may also play a role in facilitating glucose uptake, although some studies suggest cell-type specific differences and potential AMPK-independent pathways. nih.govmdpi.comredalyc.org

Impact on Glycolysis and Lactate Secretion

Biguanides influence glucose metabolism by impacting glycolysis, the breakdown of glucose for energy, and subsequently affecting lactate production and secretion. In intestinal enterocytes, biguanides can increase anaerobic glucose metabolism, leading to increased glycolysis and lactate overproduction. mdpi.comnih.gov This increased lactate can then be delivered to the liver. mdpi.comnih.gov

While biguanides inhibit hepatic gluconeogenesis, which utilizes lactate as a substrate, their effect on glycolysis in other tissues can lead to increased lactate levels. mdpi.comresearchgate.net The inhibition of mitochondrial respiration by biguanides can shift cellular metabolism towards anaerobic glycolysis, contributing to increased lactate production. mdpi.commedicationsandnutrition.com This altered metabolic state can be reflected in changes in the cellular redox balance. oup.comnih.govnih.govresearchgate.netpdbj.orgacs.org

The relationship between biguanides, glycolysis, and lactate is complex and can vary depending on the tissue and the specific metabolic context. In some instances, increased lactate production induced by biguanides may even serve as an alternative energy substrate for certain tissues. diabetesjournals.org

Modulation of Lipid Metabolism and Adipocyte Function

Studies have shown that biguanides can influence adipogenesis, the process of adipocyte differentiation. mdpi.comtandfonline.com The effect can be concentration-dependent, with lower concentrations potentially promoting adipocyte differentiation and higher concentrations inhibiting it. mdpi.com Biguanides have been observed to activate AMPK in adipocytes, which can impact lipid metabolism by inhibiting lipid droplet fusion and growth. mdpi.commdpi.com

Biguanides can also reduce lipid secretion from intestinal epithelial cells and alleviate liver steatosis (fatty liver). nih.gov In the liver, biguanide-mediated AMPK activation can inhibit de novo lipogenesis (synthesis of fatty acids) and promote fatty acid oxidation. nih.govresearchgate.net In adipose tissue, biguanides can augment fatty acid oxidation and increase lipolysis by activating hormone-sensitive lipase (B570770) (HSL). mdpi.comnih.govresearchgate.net

The modulation of lipid metabolism by biguanides contributes to improved metabolic health and can influence body weight and insulin sensitivity. drugbank.commdpi.commdpi.comnih.govtandfonline.com

Interference with One-Carbon Metabolism and Folate Homeostasis

Recent research has highlighted the interference of biguanides with one-carbon metabolism and folate homeostasis as another important molecular mechanism. One-carbon metabolism is a network of biochemical reactions essential for processes like nucleotide synthesis, amino acid homeostasis, and methylation reactions, relying heavily on folate cofactors. medicationsandnutrition.comtavernarakislab.grmdpi.comnih.govencyclopedia.pubmdpi.com

Biguanides, particularly metformin, have been associated with altered folate and vitamin B12 levels and have demonstrated antifolate-like activity. mdpi.comaging-us.com This interference can perturb the flow of carbon units through the one-carbon metabolic pathways. mdpi.comaging-us.com

Dihydrofolate Reductase (DHFR) Inhibition

One mechanism by which biguanides interfere with folate homeostasis is through the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.netpdbj.orgacs.orgresearchgate.nettandfonline.comnih.govbrownlab.ca DHFR is a key enzyme in the folate pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a crucial cofactor for one-carbon transfer reactions. selleckchem.com

Studies have shown that biguanides can competitively inhibit DHFR activity. nih.govresearchgate.netpdbj.orgacs.orgresearchgate.net While the potency of inhibition can vary among different biguanides (e.g., phenformin showing higher potency than metformin against E. coli DHFR), this inhibition can be significant, particularly at concentrations found in the gut. nih.govresearchgate.netpdbj.orgacs.org Inhibition of DHFR can disrupt the regeneration of tetrahydrofolate, impacting downstream one-carbon metabolic processes, including nucleotide synthesis. mdpi.comaging-us.comaging-us.com

Alteration of Pyridine (B92270) Nucleotide Redox Ratios

Interference with folate homeostasis and one-carbon metabolism by biguanides can lead to alterations in pyridine nucleotide redox ratios (NAD+/NADH and NADP+/NADPH). nih.govresearchgate.netpdbj.orgacs.orgresearchgate.net These redox ratios are critical regulators of numerous cellular metabolic processes.

Structure Activity Relationships Sar and Rational Design of Biguanide Analogues

Elucidation of Structural Features Influencing Biguanide Activity

Understanding how modifications to the biguanide structure impact its biological activity is crucial for the rational design of new derivatives. Studies have focused on identifying key structural features that contribute to the observed pharmacological effects.

Impact of Hydrocarbon Linker Length and Modifications

The length and nature of hydrocarbon linkers connecting biguanide units or linking the biguanide core to other functional groups have been shown to significantly influence activity. In polybiguanides, which are polymers containing multiple biguanide units, investigations into their activity against human immunodeficiency virus type 1 (HIV-1) suggested a relationship between biological activity and the lengths of the hydrocarbon linkers surrounding the positively charged biguanide unit. nih.gov, researchgate.net, nih.gov Studies evaluating polybiguanide molecules with specific linker lengths demonstrated that increases in linker length, which correlate with increased compound lipophilicity, were generally associated with increases in both cytotoxicity and antiviral activity against HIV-1. nih.gov, nih.gov Furthermore, a relationship between linker length asymmetry and the in vitro therapeutic index (TI) was observed, suggesting structural specificity in the mechanism of action. nih.gov, nih.gov For instance, polyethylene (B3416737) hexamethylene biguanide (PEHMB), featuring alternating ethylene (B1197577) and hexamethylene linkers, exhibited a higher in vitro TI compared to polyhexamethylene biguanide (PHMB), which has only hexamethylene linkers. nih.gov, researchgate.net, nih.gov

In the context of carbonic anhydrase inhibitors, the structure-activity relationship indicates a progressive reduction in inhibition potencies as the length of the alkyl spacer connecting the biguanide with aryl sulfonamide groups increases. rsc.org

Bioisosteric Replacements and Substituent Effects on Activity

Bioisosteric replacement, the substitution of an atom or group of atoms with another having similar biological properties, is a common strategy in drug design. cambridgemedchemconsulting.com In biguanide research, the biguanide group has been explored for bioisosteric replacement. For example, a guanidine (B92328) analog obtained by bioisosteric replacement of the biguanide group in phenformin (B89758) derivatives showed comparable activities in inhibiting hypoxia-inducible factor (HIF)-1 and unfolded protein response (UPR) activation and exhibiting selective cytotoxicity under glucose deprivation in cancer cells. nih.gov, nih.gov

The introduction of various substituents on aromatic rings attached to the biguanide core significantly affects activity. Studies on phenformin derivatives with substituents on the phenyl ring demonstrated that the nature and position of these groups influenced their inhibitory effects on HIF-1 and UPR activation and selective cytotoxicity. nih.gov, nih.gov Specifically, ortho-methylphenyl and ortho-chlorophenyl analogues showed more potent inhibitory effects than phenformin. nih.gov, nih.gov Conversely, substituents like para-OH and para-acetylaminoethyl groups resulted in inactive compounds in the tested assays. nih.gov Methoxy or bulky alkyl groups at the para position reduced the inhibitory effect on GRP78 promoter activity. nih.gov

In the development of biguanide-based TAAR1 agonists, the introduction of lipophilic substituents such as Cl, F, Br, and CH₃ on phenyl or benzyl (B1604629) biguanides was found to be important for activity. unige.it Electron-withdrawing groups like chlorine were particularly effective. unige.it The position of the substituent also mattered, with ortho-chloro and meta-chloro substitutions on phenyl and benzyl rings, respectively, yielding more potent agonists in certain cases. unige.it

Rational Design and Synthesis of Novel Biguanide Derivatives

Rational design involves the deliberate engineering of molecular structures to achieve desired pharmacological profiles. For biguanides, this includes optimizing potency, selectivity, and bioavailability, as well as developing novel complex structures.

Optimization for Enhanced Potency, Selectivity, and Bioavailability

Rational design strategies aim to improve the therapeutic properties of biguanide analogues. This often involves structural modifications guided by SAR studies to enhance the compound's affinity for its target, minimize off-target effects, and improve its absorption, distribution, metabolism, and excretion (ADME) profile. pharmakb.com, drexel.edu, cornell.edu, rsc.org, researchgate.net

For instance, the design and synthesis of novel biguanide derivatives targeting the tumor microenvironment focused on structural modifications of the arylbiguanide scaffold to identify potent and selective antitumor agents. nih.gov, nih.gov, researchgate.net Similarly, rational design has been applied to develop biguanide-based compounds as selective agonists for trace amine-associated receptor 1 (TAAR1), exploring different substituents on phenyl and benzyl biguanides to optimize activity and selectivity for human versus murine receptors. unige.it, cornell.edu, nih.gov

Efforts have also been directed towards developing biguanide analogues with improved cellular penetration, sometimes by incorporating lipophilic substituents or mitochondria-targeting moieties. researchgate.net The design and synthesis of metformin (B114582) analogues have aimed at achieving improved pharmacokinetic and pharmacodynamic properties, including potentially enhanced bioavailability. jneonatalsurg.com

Development of Organometallic Biguanide Complexes

Biguanides can act as ligands and form complexes with various metal ions. nih.gov, beilstein-journals.org The development of organometallic biguanide complexes represents a distinct area of research. Stable biguanide complexes have been synthesized with transition metals such as V IV, Cr III, Mn III, Mn IV, Co II, Co III, Ni II, Cu II, Zn II, Pd II, Re V, and Os VI. nih.gov, beilstein-journals.org

These organometallic complexes have shown potential in various applications, including catalysis in organic reactions such as Ullmann, Suzuki, Suzuki-Miyaura, and Heck couplings. nih.gov, beilstein-journals.org More recently, novel organoiridium(III) antimicrobial complexes containing a chelated biguanide, including metformin, have been synthesized. nih.gov These complexes demonstrated potent activity against a range of bacteria and fungi, including resistant strains, with low cytotoxicity towards mammalian cells, suggesting high selectivity. nih.gov Investigations suggest that these complexes may deliver active biguanides into microorganisms. nih.gov

Synthesis of Cyclized Biguanide Analogues

Cyclization of biguanide structures or incorporation of the biguanide moiety into cyclic systems leads to the formation of cyclized biguanide analogues, which can exhibit altered properties and activities. One class of cyclized biguanides is dihydrotriazines, which are formed by the cyclization of biguanides, often with ketones or aldehydes. firsthope.co.in, tandfonline.com Proguanil (B194036), a biguanide antimalarial prodrug, is metabolized to the active dihydrotriazine, cycloguanil (B1669406), which inhibits dihydrofolate reductase. firsthope.co.in

Synthesis of cyclized biguanidine (B15175387) derivatives has been explored for developing cholinesterase inhibitors. researchgate.net These derivatives, often synthesized from 2-cyanoguanidine and aniline (B41778) derivatives, have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase. researchgate.net The substituents on the phenyl rings in these cyclized structures were found to impact their inhibitory activity. researchgate.net

Other approaches to synthesizing cyclized biguanide analogues include the cyclization of guanidine with ortho-phenylenediamine to form benzimidazole-linked biguanides jneonatalsurg.com and ring closure reactions involving metformin with other cyclic structures like magnolol (B1675913) or berberrubine (B190655) to yield 1,3,5-triazine (B166579) derivatives. mdpi.com These synthetic strategies contribute to the diversification of biguanide-based chemical space for the discovery of new therapeutic agents.

Integration into Nanomaterial-Based Delivery Platforms

The integration of biguanides into nanomaterial-based delivery platforms represents a significant area of research aimed at enhancing their therapeutic efficacy, improving pharmacokinetic profiles, and potentially expanding their applications beyond traditional uses. Nanocarriers offer advantages such as improved drug stability, targeted delivery, controlled release, enhanced bioavailability, and reduced side effects compared to conventional formulations. mdpi.comnih.govnih.gov

Various nanomaterials have been explored for the delivery of biguanides, including polymeric nanoparticles, liposomes, micelles, and albumin-based nanoparticles. These platforms can encapsulate, conjugate, or associate with biguanide molecules to facilitate their transport and release at specific sites.

Polymeric Nanoparticles: Polymeric nanoparticles, synthesized from biodegradable and biocompatible polymers, are widely investigated for biguanide delivery. For instance, metformin hydrochloride (metformin), a commonly prescribed biguanide, has been encapsulated in polymeric nanocapsules and nanoparticles to improve its oral delivery and potentially expand its use beyond type 2 diabetes. mdpi.comresearchgate.netnih.govnih.gov Studies have shown that metformin-loaded alginate nanoparticles can provide sustained release of the drug. oup.com The release profile of metformin from alginate nanoparticles has been shown to be sustained over time, with the controlled release attributed to the gel formation of calcium alginate in the presence of Ca2+ ions. oup.com

Poly(hexamethylene biguanide) (PHMB), a cationic polymer, has been explored as a nano-vector for the intracellular delivery of nucleic acids like plasmid DNA (pDNA) and oligodeoxynucleotides (ODNs). PHMB and pDNA or ODNs can self-assemble into complex nanoparticles. researchgate.netucl.ac.uknih.gov Research indicates that these nanoparticles are effective in delivering genetic material to various cell lines, with measurable changes in gene expression levels. researchgate.netucl.ac.uknih.gov The zeta potential of PHMB/pDNA nanoparticles can be influenced by pH, with higher zeta potential observed at lower pH values due to the higher charge density of the biguanide group. researchgate.net PHMB has also been formulated with the antibiotic nadifloxacin (B1676911) into self-assembled nanoparticles for the treatment of intracellular methicillin-resistant Staphylococcus aureus (MRSA) infections. ucl.ac.ukresearchgate.netnih.gov These nanoparticles demonstrated effectiveness against intracellular bacteria and showed reduced toxicity compared to the free polymer or antibiotic alone. ucl.ac.ukresearchgate.netnih.gov Chitosan-heparin nanoparticles loaded with PHMB have also been investigated as a potential delivery system for wound healing applications, demonstrating sustained release of PHMB over a prolonged period. uakron.edu

Liposomes: Liposomes, spherical vesicles composed of lipid bilayers, have been utilized for encapsulating biguanides. Encapsulation of polyhexamethylene biguanide chloride (PHMB) into nano cationic liposomes has been reported, suggesting a potential for enhanced antibacterial activity with reduced cell toxicity. nih.govgoogle.comdntb.gov.ua

Albumin-Based Nanoparticles: Albumin has emerged as a versatile carrier for drug delivery, including the encapsulation of drugs into albumin nanoparticles. acs.org A biguanide group (p-biguanidinobenzoic acid, CBH) decorated bovine serum albumin (CBH-AB) has been synthesized to prepare nanoparticles loaded with nintedanib (B1663095) (ND) for hepatocellular carcinoma therapy. nih.gov These ND-CBH-AB nanoparticles exhibited high encapsulation and drug loading efficiency and enhanced cytotoxicity to cancer cells in vitro. nih.gov

pH-Responsive Systems: Some nanomaterial-based biguanide delivery systems are designed to be pH-responsive, allowing for targeted release in specific microenvironments, such as the slightly acidic tumor environment or the varying pH of the gastrointestinal tract. oup.commdpi.comnih.govwichlab.com For instance, calcium citrate (B86180) nanoparticles incorporating a biguanide-derived 1,3,5-triazine derivative showed pH-responsive controlled drug release, with a higher percentage of cumulative drug release observed at lower pH levels. mdpi.com

Research Findings and Data:

Studies on metformin-loaded alginate nanoparticles demonstrated drug loading and encapsulation efficiency of 3.12 mg (metformin added in 100 mg nanoparticles) and 78%, respectively. In vitro release studies showed a sustained release profile. oup.com

PHMB/nadifloxacin self-assembled nanoparticles were characterized by a size of 291.3 ± 89.6 nm, a polydispersity index of 0.35 ± 0.04, a zeta potential of +20.2 ± 4.8 mV, and a drug encapsulation efficiency of 58.25 ± 3.4%. ucl.ac.ukresearchgate.netnih.gov These nanoparticles were effective in killing intracellular MRSA. ucl.ac.ukresearchgate.netnih.gov

Chitosan-heparin nanoparticles loaded with PHMB showed an average size of 531.8 ± 18.6 nm and a zeta potential of +56.9 ± 1.1 mV after loading. Approximately 80% of the encapsulated PHMB was released over 335 hours in a sustained manner. uakron.edu

Calcium citrate nanoparticles incorporating a 1,3,5-triazine derivative demonstrated pH-dependent release. After 24 hours, the cumulative drug release was 48.8% at pH 5.0 and 30.0% at pH 7.4. A significantly higher release of 81.6% was observed at pH 3.0 after 24 hours. mdpi.com

Here is a summary of some research findings on biguanide-loaded nanomaterials:

| Nanomaterial Type | Encapsulated/Integrated Biguanide | Key Findings | Citation |

| Polymeric Nanocapsules | Metformin | Enhanced oral delivery and safety. | mdpi.comresearchgate.net |

| Alginate Nanoparticles | Metformin | Sustained drug release; 78% encapsulation efficiency. | oup.com |

| PHMB/Nadifloxacin Nanoparticles | Polyhexamethylene Biguanide (PHMB) | Effective against intracellular MRSA; Reduced toxicity; Size: 291.3 ± 89.6 nm; Encapsulation Efficiency: 58.25 ± 3.4%. | ucl.ac.ukresearchgate.netnih.gov |

| Chitosan-Heparin Nanoparticles | Polyhexamethylene Biguanide (PHMB) | Sustained release (approx. 80% over 335 hours); Size: 531.8 ± 18.6 nm. | uakron.edu |

| Nano Cationic Liposomes | Polyhexamethylene Biguanide Chloride (PHMB) | Successful encapsulation; Potential for enhanced antibacterial activity and reduced cytotoxicity. | nih.govgoogle.com |

| Calcium Citrate Nanoparticles | 1,3,5-Triazine derivative | pH-responsive controlled release (higher release at lower pH). | mdpi.com |

| Albumin-Based Nanoparticles (CBH-AB) | p-biguanidinobenzoic acid (CBH) decorated, loaded with Nintedanib | High encapsulation/drug loading efficiency; Enhanced cytotoxicity to cancer cells. | nih.gov |

| Poly(hexamethylene biguanide)/pDNA Nanoparticles | Polyhexamethylene Biguanide (PHMB) | Effective nano-vector for intracellular gene delivery; Influenced by pH. | researchgate.netucl.ac.uknih.gov |

The integration of biguanides into nanomaterial-based delivery platforms holds significant promise for improving their therapeutic profiles and expanding their potential applications through targeted and controlled release mechanisms.

Biguanides in Disease Pathophysiology and Therapeutic Development

Biguanides in Cancer Research and Therapy

Biguanides, including well-studied compounds like metformin (B114582) and phenformin (B89758), have been investigated for their potential in cancer prevention and treatment. immunomet.comtandfonline.com This interest stems from epidemiological observations suggesting a reduced cancer risk and improved prognosis in diabetic patients treated with metformin. aacrjournals.orgimmunomet.com Preclinical studies have provided evidence of their antineoplastic activity through various mechanisms, both direct and indirect. immunomet.comresearchgate.net Direct mechanisms involve the biguanides acting specifically on transformed cells, while indirect mechanisms may involve alterations to the host environment, such as changes in insulin (B600854) or inflammatory cytokine levels. immunomet.com

Anti-proliferative and Apoptotic Mechanisms in Neoplasia

Biguanides exert anti-proliferative effects and can induce apoptosis in neoplastic cells through several pathways. researchgate.net A widely accepted mechanism involves the inhibition of mitochondrial oxidative phosphorylation, particularly through interference with respiratory complex I. nih.govmcgill.ca This disruption leads to reduced ATP production and the induction of energetic stress within the cancer cell. researchgate.netmcgill.ca

Exploitation of Tumor Metabolic Vulnerabilities

Cancer cells often exhibit altered metabolic profiles compared to normal cells, a phenomenon that biguanides can exploit. immunomet.comconsensus.app While many cancer cells show increased aerobic glycolysis (the Warburg effect), they often remain reliant on mitochondrial oxidative phosphorylation for a substantial portion of their ATP production and other essential metabolic functions. immunomet.commcgill.ca Biguanides target this reliance by inhibiting complex I, thereby disrupting mitochondrial ATP generation. mcgill.camcgill.ca This makes cancer cells with a high dependence on oxidative phosphorylation and limited metabolic flexibility particularly susceptible to biguanide treatment. frontiersin.org For instance, breast cancer cells with reduced ShcA signaling become more reliant on mitochondrial oxidative phosphorylation, rendering them sensitive to mitochondrial complex I inhibitors like biguanides. mcgill.ca

Induction of Energetic Stress in Cancer Cells

The primary mechanism by which biguanides induce energetic stress is through the inhibition of mitochondrial complex I. frontiersin.orgjci.org This inhibition leads to a decrease in NADH oxidation and reduced activity of the tricarboxylic acid (TCA) cycle, resulting in lower ATP levels and an increased AMP/ATP ratio. nih.govfrontiersin.org Cells attempt to compensate for this energetic stress by increasing glucose uptake and glycolysis. frontiersin.orgjci.org However, if this compensatory mechanism is insufficient, particularly under conditions of limiting glucose, the cell experiences an energetic crisis, which can lead to cell cycle arrest and/or apoptosis. mcgill.ca While AMP-activated protein kinase (AMPK) is often activated in response to this energetic stress, its exact role in mediating the sensitivity of cancer cells to biguanides appears complex and can vary depending on the cellular context. tandfonline.com

Effects on Cancer Stem Cells (CSCs) and Stemness

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, resistance to therapy, and recurrence due to their self-renewal capacity and ability to differentiate. nih.govfrontiersin.org Biguanides have demonstrated effects on CSCs, targeting their unique characteristics. researchgate.netnih.gov

Inhibition of CSC Self-Renewal and Differentiation

Biguanides have been shown to impair the self-renewal ability of CSCs in various cancer types. frontiersin.org Studies on glioblastoma stem cells (GSCs), for example, have shown that biguanides like phenformin, moroxydine, and cycloguanil (B1669406) significantly reduce GSC proliferation, invasiveness, and self-renewal at lower concentrations compared to metformin. unimi.itfrontiersin.org This inhibition of self-renewal is a critical aspect of targeting the CSC population to prevent tumor growth and recurrence. Phenformin has also been shown to inhibit the self-renewal of GSCs and decrease the expression of stemness markers. oncotarget.com

Suppression of CSC Viability and Invasiveness

In addition to inhibiting self-renewal, biguanides can suppress the viability and invasiveness of CSCs. nih.govfrontiersin.org Research on glioblastoma stem cells indicates that biguanides impair GSC viability and invasiveness, with some biguanides showing higher in vitro potency than metformin in reducing proliferation, self-renewal, and invasiveness. nih.govunimi.it The inhibition of Chloride Intracellular Channel 1 (CLIC1) has been identified as a potential class effect of biguanides that contributes to impairing GSC viability, invasiveness, and self-renewal. nih.govresearchgate.net This effect appears to be specific to GSCs, sparing normal stem cells. frontiersin.orgresearchgate.net

Angiogenesis Inhibition in Tumor Progression

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. Biguanides, notably metformin, have demonstrated the capacity to impede tumor angiogenesis through various mechanisms. oup.comnih.gov

Direct Effects on Endothelial Cells

Studies have shown that biguanides can directly affect the function of endothelial cells, which are the building blocks of blood vessels. Metformin has been observed to weaken the vascular sprouting ability of human umbilical vein endothelial cells (HUVECs) in vitro. nih.govresearchgate.net It can inhibit the formation of capillary-like networks by endothelial cells. nih.gove-century.us Furthermore, metformin has been shown to reduce the proliferation and migration of HUVECs in a concentration-dependent manner. spandidos-publications.com For instance, metformin at concentrations of 0.5-3.0 mM effectively reduced the number of endothelial cells by 5.5-55% in vitro, without being cytotoxic. spandidos-publications.com This inhibitory effect on endothelial cell proliferation and migration is associated with the suppression of matrix metalloproteinase (MMP)-2 and MMP-9 mRNA expression, which are crucial for the degradation of the extracellular matrix during angiogenesis. spandidos-publications.com The inhibitory effects of metformin on endothelial cell number, migration, and MMP expression were partially reversed by compound C, an inhibitor of AMP-activated protein kinase (AMPK), suggesting a partial dependence on AMPK activation. spandidos-publications.com

| Metformin Concentration (mM) | Reduction in HUVEC Number (%) |

| 0.5-3.0 | 5.5-55 |

Modulation of Pro-Angiogenic Factors (e.g., VEGF)

Biguanides can also exert anti-angiogenic effects by modulating the levels and activity of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF). VEGF is a key molecule that promotes angiogenesis in tumors. lupinepublishers.comcancerbiomed.org Metformin has been shown to decrease the secretion of VEGF from tumor cells. nih.gov This can occur through targeting pathways like HER2 signaling. nih.gov In HER2-positive cancer cells, metformin treatment has been shown to decrease the protein expression of HIF-1α, which is required to transcriptionally regulate VEGF expression. nih.gov Metformin can also directly inhibit VEGF signaling. nih.gov It has been reported to inhibit VEGF-dependent activation of ERK1/2 in HUVECs. nih.govnih.gov In epithelial ovarian cancer cells, metformin decreased NGF-induced VEGF mRNA and protein levels. mdpi.com In MCF-7 breast cancer cells, metformin treatment resulted in a significant inhibition of the transcription of the VEGF gene. lupinepublishers.com

However, some studies have reported conflicting data, with observations of pro-angiogenic effects associated with the upregulation of VEGF in certain contexts, such as in breast cancer and melanoma models. nih.gov This highlights the complex and context-dependent nature of biguanide effects on angiogenesis.

Immunomodulation and Tumor Microenvironment Remodeling

Beyond their direct effects on tumor and endothelial cells, biguanides can influence the tumor microenvironment (TME), a complex ecosystem comprising cancer cells, immune cells, stromal cells, and extracellular matrix, which plays a crucial role in tumor progression and response to therapy. rjonco.com Biguanides, particularly metformin, have demonstrated immunomodulatory properties that can remodel the TME towards a more anti-tumoral state. thno.organnlabmed.org

Alterations in Hypoxia Inducible Factor (HIF)-1 and Unfolded Protein Response (UPR)

The TME is often characterized by hypoxia (low oxygen levels) and nutrient deprivation, which activate adaptive stress response pathways like the Hypoxia Inducible Factor (HIF)-1 pathway and the Unfolded Protein Response (UPR). nih.govoncohemakey.commdpi.com HIF-1 is a key transcription factor that promotes angiogenesis and helps cancer cells survive under hypoxic conditions. cancerbiomed.orgmdpi.com The UPR is activated in response to the accumulation of misfolded proteins, often due to metabolic stress in the TME. nih.govoncohemakey.com

Biguanides have been shown to interfere with these pathways. Metformin can decrease hypoxia-induced HIF-1α accumulation and activation. nih.gov This can occur through promoting HIF-1α protein degradation. nih.govresearchgate.net Metformin's ability to suppress mitochondrial oxygen consumption can lead to increased intracellular oxygen tension, thereby reducing hypoxia and subsequently decreasing HIF-1α levels. nih.govresearchgate.net Some studies suggest this effect can be independent of AMPK activation. nih.gov Biguanide derivatives have also shown potent inhibitory effects on HIF-1- and UPR-mediated transcriptional activation. nih.govresearchgate.net They can suppress the protein expression of HIF-1α induced by hypoxia and of GRP78 and GRP94 (key UPR markers) induced by glucose starvation. nih.govresearchgate.net

Impact on Immune Checkpoint Pathways

Immune checkpoint pathways, such as the PD-1/PD-L1 axis, are critical regulators of immune responses and are often exploited by cancer cells to evade detection and destruction by the immune system. annlabmed.org Biguanides have been reported to modulate these pathways, potentially enhancing anti-tumor immunity. Metformin can downregulate PD-L1 expression on tumor cells. thno.organnlabmed.orgfrontiersin.org This effect may contribute to reprogramming the TME towards a more immunogenic milieu. thno.organnlabmed.org Metformin has also been shown to suppress tumor-derived soluble factor-induced PD-1 expression in tumor-infiltrating cytotoxic lymphocytes. annlabmed.org By blocking both PD-L1 and PD-1 within the TME, metformin may ameliorate cancer-reduced cytotoxic activity of immune cells. annlabmed.org The modulation of the AMPK/mTOR pathway by metformin can lead to reduced expression of HIF-1α, which is a key driver of PD-L1 under hypoxic conditions. researchgate.net

Modulation of Fatty Acid β-oxidation (FAO) in Tumor Microenvironment

Metabolic reprogramming is a hallmark of cancer, and the TME influences how cancer cells and immune cells utilize metabolic substrates. imrpress.com Fatty acid β-oxidation (FAO), the process of breaking down fatty acids for energy, is increasingly recognized for its role in supporting tumor progression and influencing immune cell function in the TME. imrpress.comnih.govthno.orgmdpi.com

Biguanides can impact FAO in the TME, although the effects can be complex and context-dependent. Metformin has been demonstrated to increase FAO intermediates in ovarian cancer cell lines. mdpi.com While metformin is known to inhibit mitochondrial complex I and reduce oxidative phosphorylation, some studies suggest it can also increase the activity of pathways like FAO. mdpi.com However, there are also findings suggesting that pharmacological or genetic inhibition of FAO can significantly enhance the anti-tumor properties of biguanides, particularly in aggressive breast cancer subtypes like triple-negative breast cancer (TNBC). researchgate.net This suggests that in some contexts, inhibiting FAO might be synergistic with biguanide action. The utilization of fatty acids through beta-oxidation can provide ATP and support the survival and growth of tumor cells and immune cells in the TME, especially under metabolic stress. imrpress.comthno.org

Co-treatment with Glycolysis Inhibitors

Biguanides in Anti-aging and Longevity Research

Modulation of Key Aging Pathways

Research suggests that biguanides, particularly metformin, can influence several pathways implicated in the aging process. These modulatory effects contribute to their potential geroprotective properties.

Insulin/Insulin-like Growth Factor-1 (IGF-1) Signaling

The insulin/IGF-1 signaling pathway is a conserved pathway known to play a crucial role in regulating lifespan and aging in various organisms. Biguanides, such as metformin, are understood to impact this pathway. Metformin, through its insulin-sensitizing actions, is thought to reduce insulin levels, which in turn may normalize IGF-1 levels. frontiersin.org. Genetic variations that lead to reduced activation of the insulin/IGF-1 signaling pathway have been associated with increased survival in older age in women aging-us.com. Hyperglycemia, a hallmark of diabetes, is considered an aging factor that contributes to the formation of advanced glycosylation end products (AGEs) aging-us.com. Untreated diabetes with elevated glucose levels is linked to accelerated aging manifestations aging-us.com. Metformin can reduce the accumulation of AGEs by improving glucose utilization and increasing receptors for AGEs aginganddisease.org. This interaction can activate intracellular oxidative stress and NF-κB signaling, potentially delaying cellular senescence aginganddisease.org.

Nicotinamide Adenine Dinucleotide (NAD+)/Sirtuin 1 (SIRT1) Pathway

The NAD+/SIRT1 pathway is another critical regulator of cellular health and longevity. SIRT1, a deacetylase, is involved in various cellular processes, including DNA repair, stress resistance, and metabolism. Metformin has been suggested to potentially activate SIRT1 directly frontiersin.org. Furthermore, SIRT1 expression is necessary for metformin's protective effects on endothelial cells against hyperglycemia-induced senescence frontiersin.org.

Cellular Stress Resistance Mechanisms

Biguanides appear to enhance cellular resistance to various forms of stress, a key aspect of healthy aging. While the precise mechanisms are complex, this effect is thought to be linked to their influence on metabolic pathways and their ability to reduce oxidative stress aginganddisease.orgnih.gov. Metformin, for instance, delays aging by regulating reactive oxygen species (ROS) levels aginganddisease.org.

Autophagy and Lysosomal Function

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates, crucial for maintaining cellular health. Lysosomal function is integral to autophagy. Metformin is known to activate autophagy, partly through the inhibition of the mTOR signaling pathway aginganddisease.org. Downregulated mTOR enhances lysosomal biogenesis, regulating autophagy and lysosomal pathway-related gene expression, which can delay aging aginganddisease.org. Studies in Drosophila have shown that metformin can delay senescence in intestinal stem cells aginganddisease.org.

Effects on Lifespan and Healthspan in Preclinical Models

Studies in various preclinical models have investigated the impact of biguanides on lifespan and healthspan, which refers to the period of life spent in good health. Early research suggested the potential of biguanides as anti-aging treatments aging-us.commpg.de.

Data from studies in C. elegans, mice, and rats have provided insights into the effects of biguanides on longevity. For example, buformin (B1668040) at a concentration of 0.1 mg/ml increased the mean lifespan of C. elegans by 23.4% and the maximum lifespan by 26.1% compared to controls aging-us.com. Chronic treatment of female C3H/Sn mice with phenformin prolonged the mean lifespan by 21.1%, the mean lifespan of the last 10% survivors by 28.4%, and the maximum lifespan by 5.5 months (26%) compared to controls mpg.de. In female LIO rats, buformin treatment slightly increased the mean lifespan by 7.3%, and the mean lifespan of the last 10% survivors increased by 12%, with a 5.5% increase in maximum lifespan mpg.de. These studies also indicated a decrease in the demographic aging rate and a reduction in total tumor incidence in biguanide-treated animals mpg.de.

Here is a summary of lifespan effects observed in preclinical models:

| Compound | Species | Lifespan Metric | Change (%) | Significance | Reference |

| Buformin | C. elegans | Mean Lifespan | +23.4 | Significant | aging-us.com |

| Buformin | C. elegans | Maximum Lifespan | +26.1 | Not specified | aging-us.com |

| Phenformin | Mus musculus | Mean Lifespan | +21.1 | Significant | mpg.desenescence.info |

| Phenformin | Mus musculus | Mean Lifespan (last 10%) | +28.4 | Not specified | mpg.de |

| Phenformin | Mus musculus | Maximum Lifespan | +26 | Not specified | mpg.desenescence.info |

| Buformin | Rattus norvegicus | Mean Lifespan | +7.3 | Not significant | mpg.desenescence.info |

| Buformin | Rattus norvegicus | Mean Lifespan (last 10%) | +12 | Significant | mpg.de |

| Buformin | Rattus norvegicus | Maximum Lifespan | +5.5 | Not specified | mpg.desenescence.info |

Biguanides in Infectious Disease Research

Beyond their metabolic effects, biguanides have shown promise in infectious disease research, exhibiting activity against a range of pathogens, including fungi, bacteria, viruses, and parasites.

Studies have investigated the antifungal activity of biguanides, particularly against Candida glabrata, a common cause of nosocomial blood stream infections nih.govresearchgate.nettandfonline.com. Metformin, phenformin, and buformin have demonstrated antifungal activity against C. glabrata, including resistant isolates nih.govresearchgate.net. The minimum inhibitory concentration (MIC₅₀) values for metformin, phenformin, and buformin against C. glabrata were reported as 9.34 ± 0.16 mg/mL, 2.09 ± 0.04 mg/mL, and 1.87 ± 0.05 mg/mL, respectively nih.govresearchgate.net. Biguanides have also been shown to enhance the activity of certain antifungal drugs, such as voriconazole (B182144), fluconazole (B54011), and amphotericin researchgate.nettandfonline.com. This enhanced activity may be related to the inhibition of the mTOR complex nih.govresearchgate.nettandfonline.com.

Certain biguanides, like alexidine (B1196660) and polyhexanide (polyhexamethylene biguanide, PHMB), are known for their broad-spectrum antimicrobial properties and are used as antiseptics wikipedia.orgbch.ro. Alexidine is an amphipathic bisbiguanide with a structure consisting of two (2-ethylhexyl)guanide units linked by a hexamethylene bridge, and it has a role as an antibacterial agent nih.gov. Polyhexanide is a polymer used as an antiseptic, bactericide, and fungicide bch.ro. It disorganizes the cytoplasmic membrane of microbes, increasing permeability and leading to cell death bch.roresearchgate.net. Polyhexanide is effective against both Gram-negative and Gram-positive bacteria and can act on bacterial biofilms bch.ro.

Biguanides were noted for their activity against influenza as early as the 1940s wikipedia.org. Further in vitro studies confirmed their antiviral activity, with buformin showing potent activity against vaccinia and influenza wikipedia.org. Buformin is considered a metabolic antiviral that inhibits the mTOR pathway, which is utilized by influenza and Middle East respiratory syndrome-related coronavirus wikipedia.org.

In the realm of antiparasitic research, proguanil (B194036) is a well-established biguanide antimalarial drug nih.govguidetomalariapharmacology.org. Proguanil is converted to its active metabolite, cycloguanil, which inhibits the enzyme dihydrofolate reductase in malaria parasites, thereby blocking the synthesis of purines and pyrimidines essential for DNA synthesis nih.gov. This action leads to the failure of nuclear division in the parasites nih.gov. Chlorproguanil is another biguanide that was investigated as an antimalarial agent, often in combination therapy wikipedia.org.

Here is a summary of some biguanides and their reported activities in infectious disease research:

| Compound | Activity Against | Notes | Reference |

| Metformin | Candida glabrata | Antifungal activity, enhances activity of other antifungals | nih.govresearchgate.nettandfonline.com |

| Phenformin | Candida glabrata | Antifungal activity | nih.govresearchgate.nettandfonline.com |

| Buformin | Candida glabrata, Vaccinia, Influenza | Antifungal and antiviral activity, inhibits mTOR pathway | nih.govresearchgate.nettandfonline.comwikipedia.org |

| Alexidine | Bacteria | Broad-spectrum antimicrobial, antiseptic | wikipedia.orgnih.gov |

| Polyhexanide | Bacteria, Fungi | Broad-spectrum antimicrobial, antiseptic, acts on bacterial membrane | bch.roresearchgate.net |

| Proguanil | Plasmodium falciparum, P. vivax | Antimalarial, inhibits dihydrofolate reductase | nih.govguidetomalariapharmacology.org |

| Chlorproguanil | Malaria parasites | Antimalarial (investigated in combination therapy) | wikipedia.org |

Antibacterial Activity and Mechanisms

Biguanides, particularly polymeric biguanides like polyhexamethylene biguanide (PHMB), exhibit potent antibacterial activity mdpi.comnih.govmdpi.com. Their mechanism of action primarily involves interactions with the bacterial cell membrane.

Efficacy Against Gram-Negative and Gram-Positive Bacteria

Biguanides demonstrate efficacy against both Gram-negative and Gram-positive bacteria mdpi.comnih.govmdpi.comresearchgate.net. PHMB, a well-studied biguanide, is a cationic polymer that interacts with the negatively charged components of bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death mdpi.comnih.gov.

Studies have shown varying degrees of efficacy depending on the specific biguanide compound and bacterial species. For instance, PHMB has shown strong inhibitory effects on the growth of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive bacteria such as Staphylococcus aureus mdpi.com. Some research suggests that PHMB might be more effective against marine Gram-negative bacteria compared to certain Gram-positive bacteria nih.gov. However, other studies indicate excellent bactericidal activity against both types mdpi.com.

Data on the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of PHMB against various bacterial strains highlight its potency. For example, PHMB exhibited MICs ranging from 3.91 to 125.0 µg/mL and MBCs from 15.63 to 250.0 µg/mL against a panel of marine bacteria, E. coli, and S. aureus nih.gov.

| Bacterial Species | PHMB Concentration (µg/mL) | Effect | Source |

| Pseudomonas aeruginosa | 0.02% (200 µg/mL) | Strong inhibition of growth, initial attachment, and biofilm formation; disrupts preformed biofilms | mdpi.com |

| Escherichia coli | 0.02% (200 µg/mL) | Strong inhibition of growth, initial attachment, and biofilm formation; disrupts preformed biofilms | mdpi.com |

| Staphylococcus aureus | 0.02% (200 µg/mL) | Strong inhibition of growth, initial attachment, and biofilm formation; disrupts preformed biofilms | mdpi.com |

| Vibrio parahaemolyticus | 3.91 - 125.0 (MIC); 15.63 - 250.0 (MBC) | Inhibitory and bactericidal | nih.gov |

| Photobacterium damselae | 3.91 - 125.0 (MIC); 15.63 - 250.0 (MBC) | Inhibitory and bactericidal | nih.gov |

| Bacillus subtilis | 3.91 - 125.0 (MIC); 15.63 - 250.0 (MBC) | Inhibitory and bactericidal | nih.gov |

| Enterococcus faecalis | 0.2% (2000 µg/mL) | Significantly more efficient reduction compared to NaOCl and CHX | medicinskiglasnik.ba |

| Staphylococcus epidermidis | 0.2% (2000 µg/mL) | Significantly more efficient reduction compared to NaOCl and CHX | medicinskiglasnik.ba |

Novel biguanide compounds, such as biguanide-iridium(III) complexes, have also shown potent activity against both Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii) and Gram-positive bacteria (e.g., Bacillus subtilis, Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus epidermidis, and Staphylococcus aureus, including MRSA) with minimum inhibitory concentrations (MICs) in the nanomolar to low microgram per milliliter range acs.org.

Disruption of Bacterial Biofilms

A significant aspect of biguanides' antibacterial activity is their ability to disrupt bacterial biofilms mdpi.comcambridgemedia.com.auresearchgate.netmagonlinelibrary.com. Biofilms are complex microbial communities encased in an extracellular matrix, which provides protection and contributes to antibiotic resistance mdpi.commagonlinelibrary.com. PHMB has been shown to effectively inhibit the formation of biofilms and disrupt preformed ones in various bacterial species, including P. aeruginosa, E. coli, and S. aureus mdpi.com.

Research indicates that PHMB at concentrations as low as 0.02% can significantly disrupt established P. aeruginosa biofilms mdpi.com. The mechanism involves the interaction of the cationic biguanide polymer with the negatively charged components of the biofilm matrix and bacterial cell membranes within the biofilm, leading to structural breakdown and increased susceptibility of the embedded bacteria mdpi.comresearchgate.net. Studies using experimental biofilm models of S. aureus and P. aeruginosa have further demonstrated the antibiofilm efficacy of PHMB-containing solutions magonlinelibrary.com.

Mechanisms of Resistance and Strategies to Overcome

While biguanides, particularly PHMB, are often noted for a low tendency to induce bacterial resistance compared to some antibiotics due to their non-specific membrane-targeting mechanism, the potential for resistance or reduced susceptibility exists mdpi.comlongdom.org. Mechanisms of resistance or tolerance to biguanides can involve changes in membrane permeability, increased efflux pump activity, or alterations in cell surface charge service.gov.uk.

Some studies suggest that exposure to biguanides, such as PHMB, can lead to adaptive resistance in bacterial biofilms, potentially through mechanisms involving changes in cellular respiration and increased production of biofilm matrix components nih.gov. For example, exposure of Escherichia coli biofilms to PHMB has been shown to increase transient resistance to gentamicin, linked to mutations in genes associated with cellular respiration and induction of genes related to biofilm matrix production and stress responses nih.gov.

Strategies to overcome potential resistance or enhance biguanide efficacy include combination therapies. Combining biguanides with other antimicrobial agents or substances that target different mechanisms can lead to synergistic effects. For instance, the combination of PHMB with undecylenamidopropyl betaine (B1666868) has been investigated for enhanced biofilm clearance mdpi.com. Additionally, novel approaches like conjugating biguanides with existing antibiotics, such as vancomycin, have shown improved activity against antibiotic-resistant strains and biofilm-associated bacteria nih.gov. These conjugates can enhance the engagement of the antibiotic with bacterial cell surface components through the biguanide moiety nih.gov.

Antifungal Activity and Mechanisms

Biguanides also possess antifungal activity and their mechanisms against fungal pathogens are being increasingly explored frontiersin.orgnih.govfrontiersin.org.

Efficacy Against Fungal Pathogens (e.g., Candida glabrata, Candida albicans, Cryptococcus neoformans)

Biguanides have demonstrated efficacy against various fungal pathogens, including prominent species like Candida albicans, Candida glabrata, and Cryptococcus neoformans medicinskiglasnik.baacs.orgnih.govnih.govscirp.orgnih.govmdpi.comvtc.edu.hk. PHMB, for example, has shown activity against C. albicans mdpi.commedicinskiglasnik.banih.govmdpi.commedicinskiglasnik.ba. Studies have evaluated the efficacy of PHMB in different formulations, such as vaginal solutions for treating vulvovaginal candidiasis caused by C. albicans, showing promising results in reducing fungal infection scirp.org.

Research on other biguanides, including metformin, phenformin, and buformin, has revealed direct antifungal activity against C. glabrata, a species known for developing antifungal resistance nih.govnih.govresearchgate.netresearchgate.net. These biguanides inhibited the growth of C. glabrata in a dose-dependent manner nih.gov.

Specific biguanide-iridium(III) complexes have exhibited potent antifungal activity against C. albicans and C. neoformans, with minimum inhibitory concentrations (MICs) significantly lower than those of some conventional antifungal drugs like fluconazole against C. neoformans acs.org.

| Fungal Species | Biguanide Compound | Concentration/MIC | Effect | Source |

| Candida albicans | PHMB | 0.02% (200 µg/mL) | Strong inhibition of growth, initial attachment, and biofilm formation; disrupts preformed biofilms | mdpi.com |

| Candida albicans | PHMB | 1.89% (MIC in mouthwash) | Good anti-Candida action | nih.govmdpi.com |

| Candida albicans | PHMB (vaginal solution) | Single dose of 0.10% solution | Complete resolution of fungal infection in 80% of patients | scirp.org |

| Candida albicans | PHMB (0.2%) | Applied to root canal models | Significantly more efficient reduction compared to NaOCl and CHX | medicinskiglasnik.ba |

| Candida glabrata | Metformin | 9.34 ± 0.16 mg/mL (MIC50) | Antifungal activity | nih.govnih.govresearchgate.net |

| Candida glabrata | Phenformin | 2.09 ± 0.04 mg/mL (MIC50) | Antifungal activity | nih.govnih.govresearchgate.net |

| Candida glabrata | Buformin | 1.87 ± 0.05 mg/mL (MIC50) | Antifungal activity | nih.govnih.govresearchgate.net |

| Candida glabrata | Polyaminopropylbiguanide (ProntoLind) | MICs determined | Effectiveness against planktonic cells and biofilms | vtc.edu.hk |

| Cryptococcus neoformans | Biguanide-iridium(III) complexes | 0.25–1 μg/mL (MICs) | Excellent antifungal activity | acs.org |

The antifungal mechanisms of biguanides are thought to involve the disruption of fungal cell barriers and organelles frontiersin.orgnih.govfrontiersin.org. Similar to their action in bacteria, cationic biguanide polymers like PHMB can interact with fungal cell membranes, leading to permeabilization and leakage of intracellular contents frontiersin.orgnih.gov. Some studies suggest that PHMB may also translocate into fungal cells, disrupting the nuclear membrane and binding to DNA, interfering with cellular processes nih.gov. The exact mechanisms are still under investigation, but they appear to involve multiple cellular targets, which may contribute to their broad-spectrum efficacy nih.gov.

Enhancement of Conventional Antifungal Agents

Biguanides have shown the ability to enhance the activity of conventional antifungal agents, particularly against resistant fungal isolates nih.govnih.govresearchgate.net. Studies have demonstrated that biguanides like metformin, phenformin, and buformin can enhance the efficacy of antifungal drugs such as voriconazole, fluconazole, and amphotericin against C. glabrata nih.govnih.govresearchgate.net.

Combinations of biguanides with these antifungal agents have resulted in favorable interactions, indicated by fractional inhibition concentration indexes ranging from 0.5 to 1 nih.govnih.govresearchgate.net. Metformin, in particular, has been shown to lower the MIC50 of voriconazole and fluconazole in resistant clinical isolates of C. glabrata nih.govnih.govresearchgate.net. This synergistic effect suggests that biguanides may help overcome existing mechanisms of antifungal resistance, potentially by affecting pathways like the mTOR complex or influencing sterol synthesis nih.govresearchgate.net. This enhancement of conventional antifungal agents highlights the potential of biguanides in combination therapies for treating challenging fungal infections.

Putative mTOR-Related Antifungal Mechanisms

Biguanides, including metformin, phenformin, and buformin, have demonstrated antifungal activity against various Candida species, including Candida glabrata. nih.govtandfonline.com Studies suggest that the antifungal effects of biguanides may be related to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) complex. nih.govtandfonline.comresearchgate.net The mTOR complex is a crucial regulator of growth and survival and is highly conserved across different organisms, including fungi and mammalian cells. nih.govmdpi.com

Biguanides can inhibit mitochondrial complex I activity, leading to a decrease in intracellular ATP and a corresponding increase in AMP. nih.govfrontiersin.org The accumulation of AMP can activate AMP-activated protein kinase (AMPK), which in turn deactivates mTORC1. nih.govfrontiersin.org Additionally, ATP deprivation can cause changes in the nuclear pore complex conformation, restricting the localization of mTORC1-activating Rag proteins. nih.gov Both of these pathways result in the inhibition of mTORC1. nih.gov